8-Hydroxy-6-methoxy-2H-isoquinolin-1-one
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Overview
Description
8-Hydroxy-6-methoxy-2H-isoquinolin-1-one is a heterocyclic compound belonging to the isoquinolinone family Isoquinolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Scientific Research Applications
8-Hydroxy-6-methoxy-2H-isoquinolin-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural alkaloids.
Industry: Its derivatives are used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
The primary target of 8-Hydroxy-6-methoxy-2H-isoquinolin-1-one is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a crucial regulator of cell proliferation, survival, differentiation, and other key cellular functions .
Mode of Action
This compound acts as an EGFR inhibitor . It binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing the phosphorylation and activation of the receptor . This inhibition blocks the downstream signaling pathways, leading to a decrease in cell proliferation and induction of cell death .
Biochemical Pathways
The inhibition of EGFR by this compound affects several biochemical pathways. The most notable is the RAS/RAF/MEK/ERK pathway , which is involved in cell cycle regulation and survival. By inhibiting EGFR, the activation of this pathway is reduced, leading to decreased cell proliferation and increased apoptosis .
Result of Action
The result of this compound’s action is a decrease in cell proliferation and an increase in cell death, particularly in cells that overexpress EGFR . This makes it a potential therapeutic agent for diseases characterized by EGFR overexpression, such as certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-6-methoxy-2H-isoquinolin-1-one typically involves the cyclization of substituted alkynes with o-haloarylamidines in the presence of a nickel catalyst and water . This method is efficient and allows for the production of substituted isoquinolinones under mild conditions.
Industrial Production Methods: Industrial production of isoquinolinones, including this compound, often employs metal-free conditions using hypervalent iodine reagents like PIDA (phenyliodine diacetate). This approach is advantageous due to its broad substrate scope, atom economy, and operational simplicity .
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxy-6-methoxy-2H-isoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydroisoquinolinones.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl and methoxy positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles such as amines and thiols are commonly employed.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroisoquinolinones.
Substitution: Various substituted isoquinolinones depending on the nucleophile used.
Comparison with Similar Compounds
- 2-Aryl-8-hydroxy-isoquinolin-1-one
- 2-Aryl-8-methoxy-isoquinolin-1-one
Comparison: 8-Hydroxy-6-methoxy-2H-isoquinolin-1-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to its analogs, it exhibits higher selectivity and potency as an EGFR inhibitor . This makes it a valuable compound in medicinal chemistry for developing targeted cancer therapies.
Properties
IUPAC Name |
8-hydroxy-6-methoxy-2H-isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-7-4-6-2-3-11-10(13)9(6)8(12)5-7/h2-5,12H,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMROBSLLNQNLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CNC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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